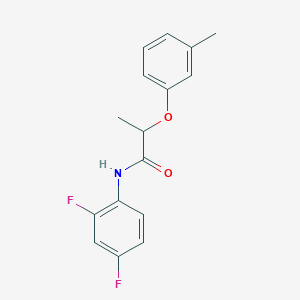
N-(2,4-difluorophenyl)-2-(3-methylphenoxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluorophenyl)-2-(3-methylphenoxy)propanamide is an organic compound characterized by the presence of difluorophenyl and methylphenoxy groups attached to a propanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-(3-methylphenoxy)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-difluoroaniline and 3-methylphenol.
Formation of Intermediate: The 2,4-difluoroaniline is reacted with a suitable acylating agent to form an intermediate acylated product.
Coupling Reaction: The intermediate is then coupled with 3-methylphenol under basic conditions to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,4-difluorophenyl)-2-(3-methylphenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce new functional groups into the aromatic rings.
Aplicaciones Científicas De Investigación
N-(2,4-difluorophenyl)-2-(3-methylphenoxy)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate or active ingredient.
Biological Studies: It may be used in biological assays to investigate its effects on various biological pathways.
Materials Science: The compound can be explored for its properties in the development of new materials or coatings.
Mecanismo De Acción
The mechanism of action of N-(2,4-difluorophenyl)-2-(3-methylphenoxy)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its biological effects. The pathways involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-(2,4-difluorophenyl)-2-(4-methylphenoxy)propanamide: Similar structure with a different position of the methyl group.
N-(2,4-difluorophenyl)-2-(3-chlorophenoxy)propanamide: Similar structure with a chlorine substituent instead of a methyl group.
Uniqueness
N-(2,4-difluorophenyl)-2-(3-methylphenoxy)propanamide is unique due to its specific combination of difluorophenyl and methylphenoxy groups, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
N-(2,4-difluorophenyl)-2-(3-methylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO2/c1-10-4-3-5-13(8-10)21-11(2)16(20)19-15-7-6-12(17)9-14(15)18/h3-9,11H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHZSDSIGIQWLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]isonicotinamide](/img/structure/B5958867.png)
![4-[(E)-C-methyl-N-(3-nitroanilino)carbonimidoyl]phenol](/img/structure/B5958872.png)


![5-methoxy-2-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B5958898.png)
![N-(2-ethyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)nicotinamide](/img/structure/B5958899.png)
![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)isonicotinamide 1-oxide](/img/structure/B5958902.png)
![3-chloro-N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methylbenzamide](/img/structure/B5958909.png)

![3-imidazol-1-yl-N-[(4-propan-2-ylphenyl)methyl]propan-1-amine;dihydrochloride](/img/structure/B5958914.png)
![5-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(3-pyridinyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B5958938.png)

![1-[2-(diethylamino)-2-oxoethyl]-N-[1-(1,3-thiazol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5958942.png)
![3-methyl-N-[3-(4-methylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B5958950.png)
